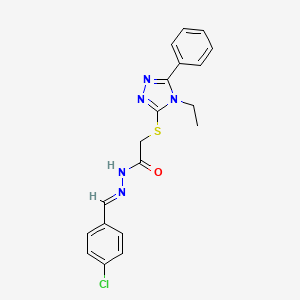![molecular formula C26H21FN2O4S B11679993 (4E)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-4-[(4-fluorophenyl)methylidene]-1-phenyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B11679993.png)
(4E)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-4-[(4-fluorophenyl)methylidene]-1-phenyl-4,5-dihydro-1H-imidazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-4-[(4-fluorophenyl)methylidene]-1-phenyl-4,5-dihydro-1H-imidazol-5-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a combination of dimethoxyphenyl, fluorophenyl, and imidazol-5-one groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-4-[(4-fluorophenyl)methylidene]-1-phenyl-4,5-dihydro-1H-imidazol-5-one typically involves multiple steps. The process begins with the preparation of the key intermediates, which are then combined under specific reaction conditions to form the final product. Common synthetic methods include:
Ullmann-type reactions: These involve the coupling of aryl halides using copper catalysts.
Buchwald–Hartwig cross-couplings: These reactions use palladium catalytic systems to couple aryl halides.
Chan–Lam cross-couplings: These involve the reaction of phenols with arylboronic acids catalyzed by copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(4E)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-4-[(4-fluorophenyl)methylidene]-1-phenyl-4,5-dihydro-1H-imidazol-5-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(4E)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-4-[(4-fluorophenyl)methylidene]-1-phenyl-4,5-dihydro-1H-imidazol-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4E)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-4-[(4-fluorophenyl)methylidene]-1-phenyl-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
- Ethyl acetoacetate
Uniqueness
Compared to similar compounds, (4E)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-4-[(4-fluorophenyl)methylidene]-1-phenyl-4,5-dihydro-1H-imidazol-5-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C26H21FN2O4S |
|---|---|
Poids moléculaire |
476.5 g/mol |
Nom IUPAC |
(5E)-2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-5-[(4-fluorophenyl)methylidene]-3-phenylimidazol-4-one |
InChI |
InChI=1S/C26H21FN2O4S/c1-32-23-13-10-18(15-24(23)33-2)22(30)16-34-26-28-21(14-17-8-11-19(27)12-9-17)25(31)29(26)20-6-4-3-5-7-20/h3-15H,16H2,1-2H3/b21-14+ |
Clé InChI |
JEUVLXPHGOYBPP-KGENOOAVSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)C(=O)CSC2=N/C(=C/C3=CC=C(C=C3)F)/C(=O)N2C4=CC=CC=C4)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)CSC2=NC(=CC3=CC=C(C=C3)F)C(=O)N2C4=CC=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(Z)-(2,3-dichlorophenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11679916.png)
![[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11679920.png)
![2-(4-chloro-3-methylphenoxy)-N'-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide](/img/structure/B11679925.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B11679929.png)

![(5E)-5-[(3-fluorophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11679950.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11679966.png)
![ethyl (2Z)-1,3-diethyl-2-[(2Z)-2-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-2,3-dihydro-1H-benzimidazole-5-carboxylate](/img/structure/B11679969.png)
![diethyl (2Z)-5-amino-2-(3-nitrobenzylidene)-7-(3-nitrophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11679980.png)
![3-acetyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-indol-5-yl 3-nitrobenzoate](/img/structure/B11679984.png)
![2-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11679986.png)
![3-(thiophen-2-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11679991.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11679996.png)
![N-(1,3-benzodioxol-5-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11680002.png)
